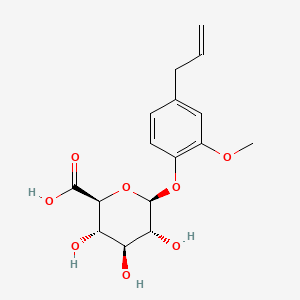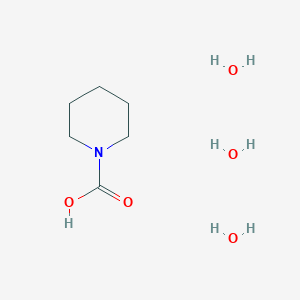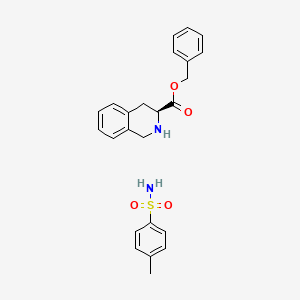
2-Hydroxy-4-methylphenyl beta-D-glucopyranosiduronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-methylphenyl beta-D-glucopyranosiduronic Acid is a glucuronated metabolite of dietary phenolic compounds. It is known for its role in the metabolism of phenolic substances in the human body. The compound has a molecular formula of C13H16O8 and a molecular weight of 300.26 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methylphenyl beta-D-glucopyranosiduronic Acid typically involves the glucuronidation of 2-Hydroxy-4-methylphenol. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of UDP-glucuronosyltransferase enzymes, while chemical methods may involve the use of glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound is less common and typically relies on chemical synthesis methods. The process involves the protection of hydroxyl groups, selective glucuronidation, and subsequent deprotection steps to yield the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-methylphenyl beta-D-glucopyranosiduronic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-methylphenyl beta-D-glucopyranosiduronic Acid has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of glucuronidation processes.
Biology: Investigated for its role in the metabolism of phenolic compounds in biological systems.
Medicine: Studied for its potential therapeutic effects and as a biomarker for dietary phenolic intake.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-methylphenyl beta-D-glucopyranosiduronic Acid involves its role as a glucuronidated metabolite. It is formed through the conjugation of glucuronic acid with 2-Hydroxy-4-methylphenol, facilitated by UDP-glucuronosyltransferase enzymes. This process enhances the solubility and excretion of phenolic compounds in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxyphenyl beta-D-glucopyranosiduronic Acid
- 4-Methylphenyl beta-D-glucopyranosiduronic Acid
- 2-Hydroxy-4-methylphenyl sulfate
Uniqueness
2-Hydroxy-4-methylphenyl beta-D-glucopyranosiduronic Acid is unique due to its specific structure, which includes both a hydroxyl group and a methyl group on the phenyl ring, as well as a glucuronic acid moiety. This combination of functional groups contributes to its distinct chemical properties and biological activities .
Eigenschaften
Molekularformel |
C13H16O8 |
|---|---|
Molekulargewicht |
300.26 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxy-4-methylphenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C13H16O8/c1-5-2-3-7(6(14)4-5)20-13-10(17)8(15)9(16)11(21-13)12(18)19/h2-4,8-11,13-17H,1H3,(H,18,19)/t8-,9-,10+,11-,13+/m0/s1 |
InChI-Schlüssel |
PLHZIQGSGAGOQO-XPORZQOISA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)











